benzyl 2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate
Description
Benzyl 2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyridazin core. Key structural attributes include:
- Substituents:
- 4-Oxo group: Enhances hydrogen-bonding capacity and influences electronic properties.
- 7-Phenyl group: Introduces steric bulk and lipophilicity.
- 2-Piperidin-1-yl moiety: A saturated nitrogen-containing ring that may improve solubility and serve as a hydrogen-bond acceptor.
- Benzyl ester: Likely acts as a prodrug moiety to enhance bioavailability via esterase-mediated hydrolysis .
Properties
IUPAC Name |
benzyl 2-(4-oxo-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c30-20(32-17-18-10-4-1-5-11-18)16-29-24(31)22-23(21(27-29)19-12-6-2-7-13-19)33-25(26-22)28-14-8-3-9-15-28/h1-2,4-7,10-13H,3,8-9,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQFUQYUZYSBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Benzyl 2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by data from various studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 395.5 g/mol. The structural complexity includes a thiazolo[4,5-d]pyridazin moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyridazine have shown promising results against various bacterial and fungal strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to benzyl 2-(4-oxo-7-phenyl...) have demonstrated MIC values ranging from 10.7 to 21.4 μmol/mL against multiple pathogens, suggesting potent activity against both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
| Compound | MIC (μmol/mL) | Target Pathogen |
|---|---|---|
| Benzyl derivative | 10.7 - 21.4 | Various bacteria |
| Thiazole derivative | 15.0 - 30.0 | Fungi |
Anticancer Activity
The anticancer potential of benzyl derivatives has been explored in several studies. The thiazolo[4,5-d]pyridazin framework is known for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Insights:
- Cell Lines Tested : Studies have utilized human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) to evaluate the cytotoxic effects.
- IC50 Values : Similar compounds have shown IC50 values in the low micromolar range, indicating significant cytotoxicity.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 5.2 | Apoptosis induction |
| MCF-7 | 3.8 | Cell cycle arrest |
Neuroprotective Effects
Emerging studies suggest that benzyl derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Evidence from Studies:
- Neuroprotection Assays : Compounds have been tested in models of oxidative stress and neuroinflammation.
- Results : Significant reductions in markers of neuronal damage were observed, indicating protective effects against neurotoxicity.
Case Studies
- Antimicrobial Efficacy : A study published in PMC evaluated a series of thiazole derivatives for their antimicrobial activity against clinical isolates, highlighting the effectiveness of similar structures in combatting resistant strains .
- Cytotoxicity Profile : Another research article focused on the cytotoxic effects of thiazolo-pyridazine derivatives on various cancer cell lines, demonstrating their potential as anticancer agents through apoptosis pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis based on substituents and core modifications:
Table 1: Structural Comparison of Analogous Compounds
Key Observations:
Core Structure Differences :
- The target compound and the N-(2-fluorophenyl) analog share the thiazolo[4,5-d]pyridazin core, which is electron-deficient and may exhibit strong π-π stacking interactions. In contrast, the pyrrolizine-based compound has a saturated five-membered ring, likely reducing planarity and altering binding affinity.
Substituent Effects: Position 2: The piperidin-1-yl group in the target and its analog may enhance solubility via amine protonation, whereas the 4-methylbenzoyl group in the pyrrolizine derivative introduces hydrophobicity. Ester vs. The N-(2-fluorophenyl) acetamide group in adds hydrogen-bonding capacity via the fluorine atom.
Synthetic Considerations: The pyrrolizine derivative was synthesized using ethyl oxalyl monochloride, a reagent common in esterification reactions. The target compound’s benzyl ester group may require similar protocols but with benzyl alcohol derivatives.
Hypothesized Pharmacological Implications
- Thiazolo[4,5-d]pyridazin Core : This scaffold is associated with kinase inhibition in literature, though specific targets for the target compound remain unverified .
- Piperidin-1-yl Group : May improve blood-brain barrier penetration compared to the fluorophenyl acetamide analog , which could favor peripheral activity.
- Benzyl Ester : Likely a prodrug strategy to enhance oral absorption, whereas the ethyl ester in may offer faster metabolic clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
